Dactinomycin

Description

Properties

Key on ui mechanism of action |

The capacity of actinomycins to bind with double-helical DNA is responsible for their biological activity and cytotoxicity. X-ray studies of a crystalline complex between dactinomycin and deoxyguanosine permitted formulation of a model that appears to explain the binding of the drug to DNA. The planar phenoxazone ring intercalates between adjacent guanine-cytosine base pairs of DNA, while the polypeptide chains extend along the minor groove of the helix. The summation of these interactions provides great stability to the dactinomycin-DNA complex, and as a result of the binding of dactinomycin, the transcription of DNA by RNA polymerase is blocked. The DNA-dependent RNA polymerases are much more sensitive to the effects of dactinomycin than are the DNA polymerases. In addition, dactinomycin causes single-strand breaks in DNA, possibly through a free-radical intermediate or as a result of the action of topoisomerase II Dactinomycin is an antineoplastic antibiotic. The drug has bacteriostatic activity, particularly against gram-positive organisms, but its cytotoxicity precludes its use as an anti-infective agent. Although the exact mechanism(s) of action has not been fully elucidated, the drug appears to inhibit DNA-dependent RNA synthesis by forming a complex with DNA by intercalating with guanine residues and impairing the template activity of DNA. Protein and DNA synthesis are also inhibited but less extensively and at higher concentrations of dactinomycin than are needed to inhibit RNA synthesis. Dactinomycin is immunosuppressive and also possesses some hypocalcemic activity similar to plicamycin. Generally, the actinomycins exert an inhibitory effect on gram-positive and gram-negative bacteria and on some fungi. However, the toxic properties of the actinomycins (including dactinomycin) in relation to antibacterial activity are such as to preclude their use as antibiotics in the treatment of infectious diseases. Dactinomycin acts by forming stable complexes with double-helical DNA that inhibit DNA-directed RNA synthesis (interfere with RNA polymerase) more than DNA synthesis. The drug is cell-cycle active. The effect of dactinomycin on cellular respiration and accompanying ATP formation was investigated in Jurkat and HL-60 cells. Cellular mitochondrial oxygen consumption (measured by a homemade phosphorescence analyzer) and ATP content (measured by the luciferin-luciferase bioluminescence system) were determined as functions of time t during continuous exposure to the drug. The rate of respiration, k, was the negative of the slope of [O2] versus t. Oxygen consumption and ATP content were diminished by cyanide, confirming that both processes involved oxidations in the mitochondrial respiratory chain. In the presence of dactinomycin, k decreased gradually with t, the decrease being more pronounced at higher drug concentrations. Cellular ATP remained constant for 5 h in untreated cells, but in the presence of 20 microM dactinomycin it decreased gradually (to one-tenth the value at 5 h for untreated cells). The drug-induced inhibition of respiration and decrease in ATP were blocked by the pancaspase inhibitor benzyloxycarbonyl-Val-Ala-DL-Asp-fluoromethyl ketone (zVAD-fmk). A rapid but temporary decrease in cellular ATP observed on the addition of zVAD-fmk was shown to be due to DMSO (added with zVAD-fmk). The effect of dactinomycin on respiration differed from that of doxorubicin. Plots of [O2] versus t were curved for dactinomycin so that k decreased gradually with t. The corresponding plots for doxorubicin were well fit by two straight lines; so k was constant for approximately 150 min, at which time k decreased, remaining constant at a lower level thereafter. The results for cells treated with mixtures of the two drugs indicated that the drugs acted synergistically. These results show the onset and severity of mitochondrial dysfunction in cells undergoing apoptosis induced by dactinomycin. |

|---|---|

CAS No. |

50-76-0 |

Molecular Formula |

C62H86N12O16 |

Molecular Weight |

1255.4 g/mol |

IUPAC Name |

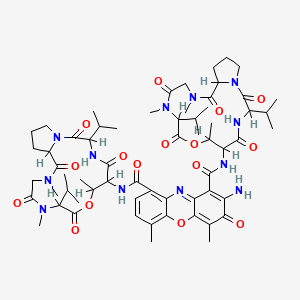

2-amino-4,6-dimethyl-3-oxo-9-N-[(3R,6R,7S,10R,16S)-7,11,14-trimethyl-2,5,9,12,15-pentaoxo-3,10-di(propan-2-yl)-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl]-1-N-[(3R,6S,7S,10S,16S)-7,11,14-trimethyl-2,5,9,12,15-pentaoxo-3,10-di(propan-2-yl)-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl]phenoxazine-1,9-dicarboxamide |

InChI |

InChI=1S/C62H86N12O16/c1-27(2)42-59(84)73-23-17-19-36(73)57(82)69(13)25-38(75)71(15)48(29(5)6)61(86)88-33(11)44(55(80)65-42)67-53(78)35-22-21-31(9)51-46(35)64-47-40(41(63)50(77)32(10)52(47)90-51)54(79)68-45-34(12)89-62(87)49(30(7)8)72(16)39(76)26-70(14)58(83)37-20-18-24-74(37)60(85)43(28(3)4)66-56(45)81/h21-22,27-30,33-34,36-37,42-45,48-49H,17-20,23-26,63H2,1-16H3,(H,65,80)(H,66,81)(H,67,78)(H,68,79)/t33-,34-,36-,37-,42+,43+,44+,45-,48+,49-/m0/s1 |

InChI Key |

RJURFGZVJUQBHK-MVVUMFDRSA-N |

SMILES |

CC1C(C(=O)NC(C(=O)N2CCCC2C(=O)N(CC(=O)N(C(C(=O)O1)C(C)C)C)C)C(C)C)NC(=O)C3=C4C(=C(C=C3)C)OC5=C(C(=O)C(=C(C5=N4)C(=O)NC6C(OC(=O)C(N(C(=O)CN(C(=O)C7CCCN7C(=O)C(NC6=O)C(C)C)C)C)C(C)C)C)N)C |

Isomeric SMILES |

C[C@H]1[C@H](C(=O)N[C@@H](C(=O)N2CCC[C@H]2C(=O)N(CC(=O)N([C@@H](C(=O)O1)C(C)C)C)C)C(C)C)NC(=O)C3=C4C(=C(C=C3)C)OC5=C(C(=O)C(=C(C5=N4)C(=O)N[C@H]6[C@@H](OC(=O)[C@@H](N(C(=O)CN(C(=O)[C@@H]7CCCN7C(=O)[C@H](NC6=O)C(C)C)C)C)C(C)C)C)N)C |

Canonical SMILES |

CC1C(C(=O)NC(C(=O)N2CCCC2C(=O)N(CC(=O)N(C(C(=O)O1)C(C)C)C)C)C(C)C)NC(=O)C3=C4C(=C(C=C3)C)OC5=C(C(=O)C(=C(C5=N4)C(=O)NC6C(OC(=O)C(N(C(=O)CN(C(=O)C7CCCN7C(=O)C(NC6=O)C(C)C)C)C)C(C)C)C)N)C |

Appearance |

Solid powder |

Color/Form |

Bright red crystalline powder Yellow lyophilized powder. /Cosmegen/ |

melting_point |

467 to 469 °F (decomposes) (NTP, 1992) Melts between 245 and 248 dec C with decomposition. |

Other CAS No. |

50-76-0 |

physical_description |

Actinomycin d appears as bright red rhomboid prisms or red powder. (NTP, 1992) |

Pictograms |

Acute Toxic; Health Hazard |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

Dilute soln are very sensitive to light /Trihydrate/ Soln should not be exposed to direct sunlight |

solubility |

Soluble at 50 °F (NTP, 1992) 1 gram dissolves in about 8 mL of alcohol and 25 mL of water at 10 °C. 1 gram dissolves in 1000 mL of water at 37 °C and about 1666 mL of ether. In water, 4.0X10+4 mg/L at 10 °C |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Abbreviation: DACT; ACTD; actinomycin C1; actinomycin D; actinomycin I1; actinomycin IV; actinomycin X 1; actinomycinthrvalprosarmeval; dactinomycine; meractinomycin; US brand names: Cosmegen; Lyovac. |

vapor_pressure |

0 mm Hg at 25 °C (est) |

Origin of Product |

United States |

Foundational & Exploratory

A Researcher's Guide to Dactinomycin: From Mechanism to Advanced Experimental Design

An In-depth Technical Guide for Scientists and Drug Development Professionals

This compound, also known as Actinomycin D, is a potent polypeptide antibiotic first isolated from Streptomyces parvulus in 1940.[1] While initially recognized for its antimicrobial properties, it was the first antibiotic demonstrated to have anti-cancer activity and remains a vital tool in both clinical oncology and fundamental research.[1][2] For the modern researcher, understanding the nuances of how to use this compound to measure mRNA decay rate or how this compound's mechanism of action influences experimental outcomes is critical for generating robust and reproducible data. This guide provides a comprehensive overview of this compound, tailored for scientific application, focusing on its core mechanisms, practical laboratory protocols, and advanced considerations for experimental design.

Part 1: The Core Mechanism of Action: DNA Intercalation and Transcription Inhibition

The primary mechanism of this compound's cytotoxic effect is its ability to inhibit transcription.[3] This is achieved through a direct physical interaction with DNA. The planar phenoxazone ring of the this compound molecule intercalates—or inserts itself—into the minor groove of the DNA double helix, preferentially at Guanine-Cytosine (G-C) rich sequences.[3][4] This binding forms a stable this compound-DNA complex that acts as a physical roadblock, preventing the progression of RNA polymerase enzymes along the DNA template.[5][6]

This steric hindrance effectively halts transcription elongation, thereby inhibiting the synthesis of all forms of RNA (mRNA, tRNA, rRNA).[3][5] While transcription by all three eukaryotic RNA polymerases is affected, rRNA synthesis (mediated by RNA Polymerase I) is the most sensitive, followed by mRNA synthesis (RNA Polymerase II).[7][8][9] By preventing RNA synthesis, cells can no longer produce the proteins essential for growth and division, ultimately leading to cell death.[3] This potent anti-proliferative effect is particularly effective against the rapidly dividing cells characteristic of cancer.[3][10]

Beyond simply blocking the polymerase, the intercalation of this compound induces significant conformational changes in the DNA structure, including unwinding and bending, which further disrupts DNA-dependent processes.[4][11] Some evidence also suggests this compound can interfere with the function of topoisomerase II, an enzyme that relieves torsional stress during transcription, and may generate reactive oxygen species, adding to its cytotoxicity.[3]

Caption: this compound intercalates into DNA, blocking RNA polymerase progression.

Part 2: Practical Applications and Protocols for Researchers

This compound's reliable and rapid inhibition of transcription makes it an invaluable tool for various molecular biology applications.

Preparing and Handling this compound Stock Solutions

Proper preparation and storage are paramount for experimental consistency. This compound is typically supplied as a lyophilized powder and is light-sensitive.

-

Reconstitution: To prepare a high-concentration stock solution (e.g., 10 mM), reconstitute the lyophilized powder in high-quality, sterile DMSO.[12] For example, reconstitute 5 mg in 398.28 µL of DMSO.[12] Ensure the powder is fully dissolved.

-

Storage: Store the stock solution in small, single-use aliquots at -20°C, protected from light.[12] While stable for up to 24 months when lyophilized, DMSO stocks should be used within a week to prevent loss of potency.[12] Avoid repeated freeze-thaw cycles.

-

Safety: this compound is a cytotoxic and hazardous compound.[13] Always consult the Material Safety Data Sheet (MSDS) and use appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, when handling.

Protocol: Using this compound for mRNA Stability and Half-Life Assays

One of the most common research uses for this compound is to measure the stability or decay rate of specific mRNA transcripts.[14][15] By halting new transcription, one can monitor the disappearance of an existing mRNA pool over time via methods like quantitative real-time PCR (qRT-PCR).[15][16]

Objective: To determine the half-life of a target mRNA in cultured cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of the experiment. Allow cells to adhere and grow for 24 hours.

-

Initiate Treatment: Add this compound to the cell culture medium to a final concentration that effectively inhibits transcription without causing immediate, widespread cell death. A common starting concentration is 1-5 µg/mL, but this must be optimized for your specific cell line.[17]

-

Time Course Collection: This is the critical step. Harvest cells at multiple time points after adding this compound. A typical time course might be 0, 2, 4, 6, 8, and 12 hours. The "0-hour" time point represents the steady-state level of the mRNA before decay begins and should be collected immediately after adding the drug.

-

RNA Isolation: At each time point, lyse the cells directly in the culture dish and isolate total RNA using a standard protocol (e.g., Trizol reagent or a column-based kit).

-

Quality Control & cDNA Synthesis: Quantify the RNA and assess its integrity. Perform reverse transcription on an equal amount of RNA (e.g., 1 µg) from each time point to synthesize cDNA.[14]

-

qRT-PCR Analysis: Perform qRT-PCR using primers specific for your target mRNA and a stable housekeeping gene (e.g., GAPDH, ACTB). The housekeeping gene is used for normalization, though be aware that very stable housekeeping mRNAs may not be ideal for long time courses.

-

Data Analysis:

-

Normalize the Ct value of your target gene to the housekeeping gene for each time point (ΔCt).

-

Calculate the amount of remaining mRNA at each time point relative to the 0-hour time point. This is often done using the 2-ΔΔCt method, where the 0-hour sample serves as the calibrator.

-

Plot the percentage of remaining mRNA versus time on a semi-logarithmic graph.

-

The time at which 50% of the mRNA remains is the half-life (t1/2).

-

Caption: Workflow for an mRNA stability assay using this compound.

Inducing Apoptosis for Cellular Studies

At higher concentrations or with longer exposure times, this compound is a potent inducer of apoptosis (programmed cell death) in many cell types.[18][19] This makes it a useful tool for studying apoptotic pathways or as a positive control in cytotoxicity assays.

The this compound-induced apoptosis pathway can be complex. By inhibiting the transcription of short-lived anti-apoptotic proteins (like Mcl-1 and Bcl-2), this compound can tip the cellular balance in favor of apoptosis.[20] Studies have shown it can activate the JNK/SAPK pathway, increase the expression of pro-apoptotic proteins like Bax, and trigger both mitochondria-dependent and Fas-dependent apoptotic pathways.[19][21] In some contexts, this apoptosis induction is p53-dependent, while in others, it can occur independently of p53, making it a valuable tool for studying high-risk cancers with p53 mutations.[20][22]

Part 3: Advanced Experimental Design and Data Interpretation

Synthesizing technical accuracy with field-proven insights is what separates a good experiment from a great one.

Determining Optimal Working Concentrations

The effect of this compound is highly dependent on both concentration and cell type.[17] A concentration that effectively measures mRNA decay in one cell line might induce rapid apoptosis in another. Therefore, empirical validation is essential.

Causality: The goal is to find a concentration that achieves >95% transcription inhibition quickly without triggering significant off-target effects or cytotoxicity within the experimental timeframe. For an mRNA decay assay, you want cells to stop transcribing, but not to die, as the cellular machinery for RNA degradation must remain intact.

Self-Validating System:

-

Dose-Response Curve: Perform a cytotoxicity assay (e.g., MTT, alamarBlue) treating your cell line with a range of this compound concentrations (e.g., 1 nM to 10 µM) for your desired experimental duration (e.g., 12 or 24 hours).

-

Transcription Inhibition Assay: To directly measure the effect on transcription, treat cells with various concentrations of the drug for a short period (e.g., 1-2 hours). Then, add a labeled nucleotide like 5-ethynyl uridine (EU) to the media. EU is incorporated into newly synthesized RNA and can be detected fluorescently. A sharp drop in fluorescence indicates effective transcription inhibition.

| Cell Line | Assay Type | Effective Concentration Range | Reference |

| K562 (CML) | Transcription Inhibition | IC50 of ~60 ng/mL | [23] |

| PANC-1 (Pancreatic) | Apoptosis Induction | 1-100 ng/mL | [24] |

| A549 (Lung) | Cytotoxicity (48h) | EC50 of ~0.2 nM (0.000201 µM) | [25] |

| PC3 (Prostate) | Cytotoxicity (48h) | EC50 of ~0.28 nM (0.000276 µM) | [25] |

| MG63 (Osteosarcoma) | Apoptosis Induction | 0.1 - 5 µM | [18] |

| VSMCs | Anti-proliferation | 80 nM | [25] |

Note: These values are guides. Optimal concentrations must be determined empirically for your specific experimental system.

Troubleshooting and Understanding Limitations

-

Keyword: Troubleshooting this compound experiments

-

Problem: No effect observed.

-

Cause & Solution: The drug may have degraded. Use fresh aliquots stored properly at -20°C and protected from light.[12] Alternatively, the cell line may be resistant.

-

-

Keyword: this compound resistance mechanisms

-

Cause: Some cancer cells develop resistance, often through the overexpression of drug efflux pumps like P-glycoprotein (P-gp/MDR1), which actively removes this compound from the cell.[26] Another proposed mechanism is reduced drug retention or an increased rate of detoxification within the cell.[27]

-

-

Keyword: this compound off-target effects

-

Keyword: Comparing this compound with other transcription inhibitors

-

α-Amanitin: This toxin is a highly selective inhibitor of RNA Polymerase II (and III at higher concentrations) but its action is slow.[8][28]

-

Flavopiridol: This is a CDK9 inhibitor that is fast, reversible, and prevents transcription elongation, but many genes can escape its inhibition.[8]

-

The Choice: this compound is chosen when a fast and potent global shutdown of transcription is required, such as in mRNA half-life studies.[8] For questions specifically about RNA Pol II, α-amanitin may be a more appropriate, albeit slower, choice.

-

References

-

Patsnap Synapse. (2024-07-17). What is the mechanism of this compound? Retrieved from Patsnap Synapse. [Link]

-

Cancer Research UK. This compound (actinomycin D). Retrieved from Cancer Research UK. [Link]

-

AACR Journals. Experimental Studies with Actinomycin D. Retrieved from Cancer Research. [Link]

-

PubMed. (1980-03-01). Selective inhibition of rat liver nuclear RNA polymerase II by actinomycin D in vivo. Retrieved from PubMed. [Link]

-

Oxford Academic. Selective inhibition of rat liver nuclear RNA polymerase II by actinomycin D in vivo. Retrieved from Carcinogenesis. [Link]

-

PMC - NIH. Inhibition of transcription by this compound reveals a new characteristic of immunogenic cell stress. Retrieved from EMBO Mol Med. [Link]

-

American Journal of Cancer Research. Actinomycin D inhibits cell proliferations and promotes apoptosis in osteosarcoma cells. Retrieved from Am J Cancer Res. [Link]

-

Wikipedia. This compound. Retrieved from Wikipedia. [Link]

-

researchopenworld.com. Might Actinomycin be Used to Cure All Cancer? Retrieved from researchopenworld.com. [Link]

-

PubMed. (2012-06-01). Actinomycin D induces p53-independent cell death and prolongs survival in high-risk chronic lymphocytic leukemia. Retrieved from PubMed. [Link]

-

PMC - NIH. mRNA Stability Assay Using transcription inhibition by Actinomycin D in Mouse Pluripotent Stem Cells. Retrieved from Bio-protocol. [Link]

-

PubMed. (2013-12). Methylated actinomycin D, a novel actinomycin D analog induces apoptosis in HepG2 cells through Fas- and mitochondria-mediated pathways. Retrieved from PubMed. [Link]

-

Let's Talk Academy. (2025-05-28). Actinomycin D inhibits transcription in both prokaryotic and eukaryotic. Retrieved from Let's Talk Academy. [Link]

-

PubMed. [Actinomycin D and its mechanisms of action]. Retrieved from PubMed. [Link]

-

PMC - NIH. Inhibiting eukaryotic transcription: Which compound to choose? How to evaluate its activity? Retrieved from Transcription. [Link]

-

AACR Journals. (2007-05-01). Transcription inhibition by Actinomycin D as a mechanism-based approach to treatment of Bcr-Abl-positive chronic myelogenous leukemia. Retrieved from Cancer Research. [Link]

-

PubMed. Mechanism of actinomycin D-induced resistance in Ridgway osteogenic sarcoma: an ultrastructural study. Retrieved from PubMed. [Link]

-

MDPI. Actinomycin D Arrests Cell Cycle of Hepatocellular Carcinoma Cell Lines and Induces p53-Dependent Cell Death: A Study of the Molecular Mechanism Involved in the Protective Effect of IRS-4. Retrieved from Cancers (Basel). [Link]

-

Bio-protocol. (2016-07-05). Measurement of mRNA Decay in Mouse Embryonic Fibroblasts. Retrieved from Bio-protocol. [Link]

-

PubMed. [Modifications of actinomycin D structure as example of actinomycins structure-activity relationship]. Retrieved from PubMed. [Link]

-

PubMed. (2000-05-01). Actinomycin D induces apoptosis and inhibits growth of pancreatic cancer cells. Retrieved from PubMed. [Link]

-

Taylor & Francis. Full article: Inhibiting eukaryotic transcription. Which compound to choose? How to evaluate its activity? Retrieved from Taylor & Francis Online. [Link]

-

Creative Biolabs. Actinomycin D based Evaluation Service. Retrieved from Creative Biolabs. [Link]

-

PMC - PubMed Central. The structural basis of actinomycin D–binding induces nucleotide flipping out, a sharp bend and a left-handed twist in CGG triplet repeats. Retrieved from Nucleic Acids Res. [Link]

-

PubMed. (2018-11-05). mRNA Stability Assay Using transcription inhibition by Actinomycin D in Mouse Pluripotent Stem Cells. Retrieved from PubMed. [Link]

-

PubMed. DNA bending and unwinding associated with actinomycin D antibiotics bound to partially overlapping sites on DNA. Retrieved from PubMed. [Link]

-

ResearchGate. The binding of actinomycin D to DNA. (A) The chemical structure of.... Retrieved from ResearchGate. [Link]

-

Profacgen. mRNA Stability Analysis Using Actinomycin D Assay. Retrieved from Profacgen. [Link]

-

Semantic Scholar. [Actinomycin D and its mechanisms of action]. Retrieved from Semantic Scholar. [Link]

-

PMC - PubMed Central. RNA polymerase II acts as an RNA-dependent RNA polymerase to extend and destabilize a non-coding RNA. Retrieved from EMBO J. [Link]

-

Oxford Academic. (2024-02-10). Chromatin damage generated by DNA intercalators leads to degradation of RNA Polymerase II. Retrieved from Nucleic Acids Research. [Link]

-

Let's Talk Academy. Compound Inhibits Transcription Elongation in Both Prokaryotes and Eukaryotes. Retrieved from Let's Talk Academy. [Link]

-

bioRxiv. (2023-01-22). RNA Polymerase II, the BAF remodeler and transcription factors synergize to evict nucleosomes. Retrieved from bioRxiv. [Link]

-

YouTube. (2020-06-10). Inhibitors of Transcription. Retrieved from YouTube. [Link]

-

PubMed. The transcriptional inhibitors, actinomycin D and alpha-amanitin, activate the HIV-1 promoter and favor phosphorylation of the RNA polymerase II C-terminal domain. Retrieved from PubMed. [Link]

-

CancerIndex. This compound. Retrieved from CancerIndex. [Link]

-

PMC - NIH. (2016-09-06). Actinomycin D enhances killing of cancer cells by immunotoxin RG7787 through activation of the extrinsic pathway of apoptosis. Retrieved from Oncotarget. [Link]

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. [Actinomycin D and its mechanisms of action] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. The structural basis of actinomycin D–binding induces nucleotide flipping out, a sharp bend and a left-handed twist in CGG triplet repeats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchopenworld.com [researchopenworld.com]

- 6. letstalkacademy.com [letstalkacademy.com]

- 7. Inhibiting eukaryotic transcription: Which compound to choose? How to evaluate its activity? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. academic.oup.com [academic.oup.com]

- 10. cancerresearchuk.org [cancerresearchuk.org]

- 11. DNA bending and unwinding associated with actinomycin D antibiotics bound to partially overlapping sites on DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Actinomycin D | Cell Signaling Technology [cellsignal.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. mRNA Stability Assay Using transcription inhibition by Actinomycin D in Mouse Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. bio-protocol.org [bio-protocol.org]

- 16. Actinomycin D based Evaluation Service - Creative Biolabs [mrna.creative-biolabs.com]

- 17. mRNA Stability Analysis Using Actinomycin D Assay - mRNA-based Drug R&D Service [mrnabased-drug.com]

- 18. Actinomycin D inhibits cell proliferations and promotes apoptosis in osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Actinomycin D induces apoptosis and inhibits growth of pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Actinomycin D induces p53-independent cell death and prolongs survival in high-risk chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Methylated actinomycin D, a novel actinomycin D analog induces apoptosis in HepG2 cells through Fas- and mitochondria-mediated pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Actinomycin D Arrests Cell Cycle of Hepatocellular Carcinoma Cell Lines and Induces p53-Dependent Cell Death: A Study of the Molecular Mechanism Involved in the Protective Effect of IRS-4 [mdpi.com]

- 23. aacrjournals.org [aacrjournals.org]

- 24. file.medchemexpress.com [file.medchemexpress.com]

- 25. selleckchem.com [selleckchem.com]

- 26. droracle.ai [droracle.ai]

- 27. Mechanism of actinomycin D-induced resistance in Ridgway osteogenic sarcoma: an ultrastructural study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. letstalkacademy.com [letstalkacademy.com]

This guide provides an in-depth exploration of the foundational and exploratory phases of drug discovery for researchers, scientists, and drug development professionals. Moving beyond a mere recitation of protocols, we delve into the rationale behind experimental choices, emphasizing the establishment of self-validating systems to ensure the robustness and translatability of early-stage findings. Our focus is on the critical keywords that form the lexicon of discovery: Target Identification , Target Validation , Hit Discovery , and the initial steps toward a viable Lead Compound .

Section 1: Charting the Course - Target Identification and Validation

The genesis of any new therapeutic lies in the identification and validation of a biological target implicated in a disease.[1] This initial phase is paramount, as a well-validated target significantly increases the probability of success in later clinical stages.[1]

The Rationale of Target Discovery: Beyond Association to Causation

A common pitfall in early research is mistaking correlation for causation. To build a robust therapeutic hypothesis, it is crucial to design experiments that move towards establishing a causal link between the target and the disease phenotype.[2] This involves a multi-faceted approach, integrating genetic, genomic, and proteomic data to build a compelling case for a target's role in disease progression.[2]

A key concept in establishing this causal link is target engagement , which is the direct physical interaction of a drug candidate with its intended target in a biologically relevant context.[3] Assays that measure target engagement are fundamental to building a self-validating experimental framework, as they provide direct evidence that a compound is acting on the intended molecule.[3]

Experimental Workflows for Target Identification

Several methodologies can be employed to identify the molecular target of a potential therapeutic. The choice of method depends on the nature of the compound and the biological system under investigation.

1.2.1 Affinity-Based Approaches: Fishing for a Target

Affinity purification coupled with mass spectrometry (AP-MS) is a powerful technique for identifying the binding partners of a compound.[4] The principle is akin to "fishing" for the target protein using the compound as bait.[5]

Experimental Protocol: Affinity Purification-Mass Spectrometry (AP-MS)

Objective: To identify the protein(s) that directly bind to a small molecule of interest.

Principle: A small molecule is immobilized on a solid support (e.g., beads) and incubated with a complex protein mixture, such as a cell lysate. Proteins that bind to the small molecule are "captured" and subsequently identified by mass spectrometry.[4]

Step-by-Step Methodology:

-

Bait Preparation:

-

Synthesize an analog of the compound of interest with a linker suitable for immobilization. The linker position should be carefully chosen to minimize interference with the compound's binding activity.

-

Covalently couple the linker-modified compound to a solid support matrix (e.g., NHS-activated sepharose beads).[5]

-

Prepare a control matrix with the linker alone to identify non-specific binding proteins.[5]

-

-

Protein Extract Preparation:

-

Culture and harvest cells relevant to the disease model.

-

Lyse the cells under non-denaturing conditions to preserve protein structure and interactions.

-

Clarify the lysate by centrifugation to remove cellular debris.[5]

-

-

Affinity Capture:

-

Incubate the immobilized compound ("bait") with the cell lysate to allow for the formation of compound-protein complexes.

-

Wash the beads extensively to remove non-specifically bound proteins.[5]

-

-

Elution and Protein Identification:

1.2.2 The Power of Phenotypic Screening: From Cellular Effect to Target

An alternative approach is to start with an observable cellular phenotype and work backward to identify the responsible target.[1] This is particularly useful when the underlying mechanism of a disease is not fully understood.

Target Validation: Confirming the Compass Heading

Once a potential target is identified, it must be rigorously validated to confirm its role in the disease.[1] This involves demonstrating that modulating the target's activity leads to a desired therapeutic effect.

1.3.1 Cellular Thermal Shift Assay (CETSA): A Window into Target Engagement

The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method to confirm target engagement in a cellular environment.[7] It is based on the principle that a protein's thermal stability is altered upon ligand binding.[7]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the binding of a compound to its target protein within intact cells.

Principle: When a compound binds to its target protein, the protein-ligand complex is often more resistant to heat-induced denaturation. By heating cells treated with the compound across a range of temperatures, the stabilization of the target protein can be quantified.[7]

Step-by-Step Methodology:

-

Cell Treatment:

-

Treat cultured cells with the compound of interest at various concentrations. Include a vehicle-treated control.[8]

-

-

Heat Challenge:

-

Cell Lysis and Fractionation:

-

Lyse the cells to release their protein content.

-

Centrifuge the lysates at high speed to pellet the aggregated (denatured) proteins.[9]

-

-

Detection and Analysis:

-

Collect the supernatant containing the soluble (non-denatured) proteins.

-

Quantify the amount of the target protein remaining in the soluble fraction using a specific detection method, such as Western blotting or an immunoassay (e.g., AlphaScreen).[8]

-

Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[9]

-

Section 2: The Journey from "Hit" to "Lead"

Following successful target identification and validation, the next phase is to discover a "hit" – a molecule that shows the desired biological activity in a primary screen.[10] The subsequent "hit-to-lead" (H2L) process involves optimizing this initial hit into a more promising "lead" compound with improved potency, selectivity, and drug-like properties.[10]

High-Throughput Screening (HTS): Casting a Wide Net

High-Throughput Screening (HTS) is a common method for identifying hits from large chemical libraries.[1] This process involves testing thousands to millions of compounds in an automated fashion using a specific assay.[1]

The Hit-to-Lead Process: A Multi-Parameter Optimization

The transition from a hit to a lead is an iterative process of chemical modification and biological testing.[10] Key parameters that are optimized during this phase include:

| Parameter | Description | Rationale for Optimization |

| Potency | The concentration of the compound required to produce a specific biological effect. | To achieve the desired therapeutic effect at a lower, safer dose. |

| Selectivity | The compound's ability to interact with the intended target over other, off-target molecules. | To minimize the risk of side effects caused by unintended interactions. |

| Pharmacokinetics (ADME) | Absorption, Distribution, Metabolism, and Excretion. These properties determine the compound's fate in the body. | To ensure the compound reaches the target tissue at a sufficient concentration and is cleared from the body appropriately. |

| Physicochemical Properties | Properties such as solubility and stability. | To ensure the compound can be formulated into a drug product and is stable under physiological conditions. |

Table 1: Key Parameters in Hit-to-Lead Optimization

The Role of In Silico Methods in Lead Optimization

Computational approaches, or in silico methods, play a crucial role in the hit-to-lead process.[11] Techniques such as molecular docking and quantitative structure-activity relationship (QSAR) modeling can help predict how chemical modifications will affect a compound's properties, thereby guiding the synthetic chemistry efforts.[11][12]

Section 3: Visualizing the Path Forward - Signaling Pathways in Drug Discovery

Understanding the signaling pathways in which a target functions is critical for predicting the downstream effects of its modulation.[13] Visualizing these pathways can provide valuable insights into the potential efficacy and side effects of a drug candidate.

The PI3K/Akt Signaling Pathway: A Key Target in Cancer

The PI3K/Akt signaling pathway is a crucial regulator of cell growth, proliferation, and survival.[13] Its dysregulation is frequently observed in cancer, making it a prime target for drug development.[13][14]

Caption: The PI3K/Akt signaling pathway is a key regulator of cell growth and survival.

The MAPK Signaling Pathway: A Central Hub in Cell Proliferation

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that controls cell proliferation, differentiation, and survival.[15] Aberrant activation of this pathway is a hallmark of many cancers.[16][17]

Caption: The MAPK signaling pathway plays a central role in cell proliferation and survival.

Conclusion

The foundational and exploratory phases of drug discovery are a journey of meticulous investigation and iterative refinement. By focusing on the core principles of target identification, validation, and hit-to-lead optimization, and by employing experimental designs that are inherently self-validating, researchers can significantly enhance the quality and translatability of their early-stage findings. The keywords discussed in this guide represent the fundamental concepts that underpin this critical endeavor, and a deep understanding of their practical application is essential for navigating the complex path from a scientific concept to a life-saving therapeutic.

References

- Juric, D., et al. (2020). Targeting the PI3K/AKT signaling pathway in anticancer research: a recent update on inhibitor design and clinical trials (2020-2023). PubMed.

- BenchChem. (2025).

- The MAPK Signal Pathway Research and New Drug Discovery - IEEE Xplore.

- Role and Therapeutic Targeting of the PI3K/Akt/mTOR Signaling Pathway in Skin Cancer: A Review of Current Status and Future Trends on Natural and Synthetic Agents Therapy - MDPI.

- Veluswamy, R. (2024). An introduction to the MAPK signaling pathway and pan-RAF inhibitors. VJOncology.

- Sebolt-Leopold, J. S., & English, J. M. (2006).

- Lee, S., Rauch, J., & Kolch, W. (2020). Targeting MAPK Signaling in Cancer: Mechanisms of Drug Resistance and Sensitivity. International journal of molecular sciences, 21(3), 1102.

- Hughes, J. P., Rees, S., Kalindjian, S. B., & Philpott, K. L. (2011). Principles of early drug discovery. British journal of pharmacology, 162(6), 1239–1249.

- Al-Benna, S., Shai, A., & V-A, V. (2016).

- Signalling of the PI3K/AKT/mTOR pathway and relevant drugs that target...

- Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.

- Morris, J. H., et al. (2014). Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions.

- Anticancer Drug Discovery from Natural Compounds Targeting PI3K/AKT/mTOR Signaling P

- Lee, S., Rauch, J., & Kolch, W. (2020). Targeting MAPK Signaling in Cancer: Mechanisms of Drug Resistance and Sensitivity.

- Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry.

- Patricelli, M. P., et al. (2011). Determining target engagement in living systems.

- Simple and Effective Affinity Purification Procedures for Mass Spectrometry-Based Identification of Protein-Protein Interactions in Cell Signaling Pathways.

- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI.

- Wu, G., et al. (2021). Protocol for hit-to-lead optimization of compounds by auto in silico ligand directing evolution (AILDE) approach. STAR protocols, 2(1), 100312.

- High-throughput: Affinity purific

- Martinez Molina, D., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. SciSpace.

- An introduction to causal inference for pharmacometricians - PMC - PubMed Central.

- Causal inference in drug discovery and development - ResearchG

- Target Engagement Assays in Early Drug Discovery - ResearchG

- Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715 - Benchchem.

- Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay - Bio-protocol.

- Discovery of protein-protein interactions by affinity purific

- How to design robust preclinical efficacy studies th

- Lecture material for a short course on causal inference in drug discovery - GitHub.

- Festing, M. F. W. (2020). Experimental design and irreproducibility in pre-clinical research. Physiology News, (118), 14–17.

- Proteomics Sample Preparation for Affinity-Purific

- Cold Spring Harbor Protocols - Wikipedia.

- Causal inference in drug discovery and development - arXiv.

- Causal inference - Wikipedia.

- CSH Protocols - Cold Spring Harbor Labor

- Protocol for hit-to-lead optimization of compounds by auto in silico ligand directing evolution (AILDE)

- General Principles of Preclinical Study Design - PMC - NIH.

- Heifetz, A., et al. (2017). Computational Methods Used in Hit-to-Lead and Lead Optimization Stages of Structure-Based Drug Discovery. Methods in molecular biology (Clifton, N.J.), 1762, 427–452.

- Databases & Protocols - Cold Spring Harbor Labor

- Self-Validated Ensemble Models for Design of Experiments - arXiv.

- Hit to lead - Wikipedia.

- Graphviz tutorial - YouTube.

- Graphery: interactive tutorials for biological network algorithms - PMC - PubMed Central.

- Graphviz Examples and Tutorial - Sketchviz.

- Example Pathview graphs: (a) Graphviz view on a canonical signaling...

- Graph Models for Biological Pathway Visualization: State of the Art and Future Challenges - Research Unit of Computer Graphics | TU Wien.

- Hit to Lead Optimiz

- Cold Spring Harbor Protocols.

- Designing an In Vivo Preclinical Research Study - MDPI.

- Translational Training | Cold Spring Harbor Labor

Sources

- 1. Principles of early drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. High-throughput: Affinity purification mass spectrometry | Protein interactions and their importance [ebi.ac.uk]

- 5. wp.unil.ch [wp.unil.ch]

- 6. Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. Hit to lead - Wikipedia [en.wikipedia.org]

- 11. Computational Methods Used in Hit-to-Lead and Lead Optimization Stages of Structure-Based Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Protocol for hit-to-lead optimization of compounds by auto in silico ligand directing evolution (AILDE) approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Targeting the PI3K/AKT signaling pathway in anticancer research: a recent update on inhibitor design and clinical trials (2020-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. vjoncology.com [vjoncology.com]

- 16. Development of anticancer drugs targeting the MAP kinase pathway | Semantic Scholar [semanticscholar.org]

- 17. Targeting MAPK Signaling in Cancer: Mechanisms of Drug Resistance and Sensitivity [ouci.dntb.gov.ua]

Validation & Comparative: Keywords centered on confirming findings and comparing the Compound with other compounds or techniques.

A Technical Guide to the Validation and Comparative Analysis of Investigational Compounds

Introduction: The Imperative of Rigorous Validation in Drug Discovery

In the trajectory of drug development, the journey from a promising chemical entity to a clinically viable therapeutic is paved with exacting scientific scrutiny. At the core of this process lies the dual pillar of validation and comparative analysis. This guide serves as an in-depth technical resource for researchers, scientists, and drug development professionals, offering a framework for establishing the scientific integrity of an investigational compound. We will delve into the principles and methodologies that underpin the confirmation of experimental findings and the critical comparison of a lead compound against established benchmarks or alternative therapeutic strategies. The objective is to equip you with the knowledge to design and execute robust studies that are not only scientifically sound but also meet the stringent requirements of regulatory bodies worldwide.

The narrative that follows is built upon three foundational pillars: expertise derived from field-tested applications, a commitment to the trustworthiness of self-validating experimental systems, and an authoritative grounding in internationally recognized guidelines and standards. Every claim and protocol is substantiated by comprehensive references to ensure the highest degree of scientific rigor.

Chapter 1: The Cornerstone of Confidence: Analytical Method Validation

Before any pharmacological or toxicological comparisons can be made with confidence, the analytical methods used to characterize and quantify the investigational compound must be rigorously validated.[1] The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[2] This process ensures that the data generated is reliable, reproducible, and accurate. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for the validation of analytical procedures, which we will explore in detail.[3][4][5]

The Validation Workflow: A Step-by-Step Approach

The validation of an analytical method is a systematic process that evaluates several key performance characteristics.[6] A well-defined protocol with pre-established acceptance criteria should be in place before initiating validation studies.[1][7]

Caption: Workflow for Analytical Method Validation.

Key Validation Characteristics and Experimental Protocols

The following table summarizes the essential validation parameters as outlined by the ICH Q2(R1) guideline.[3]

| Validation Characteristic | Purpose | Typical Experimental Approach |

| Specificity/Selectivity | To demonstrate that the analytical procedure is able to assess unequivocally the analyte in the presence of components which may be expected to be present. | Analyze samples of the drug substance, placebo, and known impurities. For identification tests, demonstrate the ability to discriminate between compounds of closely related structures. |

| Linearity | To demonstrate that the analytical results are directly proportional to the concentration of the analyte in samples within a given range. | Analyze a minimum of five concentrations of the analyte across the desired range. The results are typically evaluated by linear regression analysis. |

| Range | The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. | Derived from the linearity studies. |

| Accuracy | To demonstrate the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. | Apply the analytical procedure to an analyte of known purity (e.g., a reference standard). For drug products, this is often done by spiking the placebo with known quantities of the drug substance. |

| Precision | To demonstrate the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. | - Repeatability: Multiple measurements of the same sample under the same operating conditions over a short interval of time. - Intermediate Precision: Within-laboratory variations: different days, different analysts, different equipment, etc. |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Based on the standard deviation of the response and the slope of the calibration curve, or by visual evaluation. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Typically determined by establishing the concentration at which a signal-to-noise ratio of 10:1 is obtained, or by statistical methods. |

| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. | Vary parameters such as pH, mobile phase composition, temperature, and instrument settings. |

Experimental Protocol: Determination of Accuracy

-

Preparation of Samples: Prepare a minimum of nine determinations across a minimum of three concentration levels covering the specified range (e.g., 3 concentrations/3 replicates each).

-

Analysis: Analyze the samples using the developed analytical method.

-

Calculation: The accuracy is expressed as the percentage of recovery by the assay of the known added amount of analyte in the sample or as the difference between the mean and the accepted true value together with the confidence intervals.

-

Acceptance Criteria: The mean recovery should be within a pre-defined range (e.g., 98.0% to 102.0%).

Chapter 2: Establishing a Benchmark: The Role of Reference Standards

Meaningful comparative studies are contingent upon the use of well-characterized reference standards.[8] A reference standard is a highly purified compound that serves as a basis for comparison and evaluation, ensuring the accuracy and reliability of analytical measurements.[8][9]

Types of Reference Standards

There are two primary categories of reference standards used in the pharmaceutical industry:

-

Primary Reference Standards: These are of the highest purity and are thoroughly characterized to establish their identity, potency, and quality.[10] They are often obtained from official sources such as the United States Pharmacopeia (USP), European Pharmacopoeia (EP), or British Pharmacopoeia (BP).[10][11]

-

Secondary (or Working) Reference Standards: These standards are qualified against a primary reference standard and are used for routine quality control purposes.[9][10][11]

The qualification of a reference standard is a critical process that involves a comprehensive suite of analytical tests to confirm its structure and purity.

Chapter 3: Comparative Pharmacology: Delineating Efficacy and Mechanism of Action

Once the analytical methods are validated and a reliable reference standard is established, the focus shifts to comparing the pharmacological properties of the investigational compound with other relevant agents. These studies are crucial for understanding the compound's potential therapeutic utility and its mechanism of action.

In Vitro Comparative Studies: A Foundation for Understanding

In vitro assays provide a controlled environment to investigate the effects of a compound at the cellular and molecular level.[12] These studies are essential for early screening and for elucidating the mechanism of action.[13]

3.1.1 Head-to-Head Potency and Efficacy Assays

A common approach is to directly compare the potency (EC50 or IC50 values) and efficacy (maximal effect) of the investigational compound with a standard-of-care or a competitor compound in a relevant cell-based assay.

Experimental Protocol: Comparative Cell Viability Assay

-

Cell Culture: Plate the target cancer cell line in 96-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the investigational compound and the reference compound for a specified duration (e.g., 72 hours).

-

Viability Assessment: Measure cell viability using a validated method, such as the MTT or CellTiter-Glo® assay.

-

Data Analysis: Plot the dose-response curves and calculate the IC50 values for both compounds using non-linear regression analysis.

-

Comparison: Statistically compare the IC50 values to determine the relative potency of the investigational compound.

3.1.2 Drug-Drug Interaction (DDI) Studies

It is crucial to assess the potential for the investigational compound to interact with other drugs.[14][15] In vitro DDI studies, often using human liver microsomes or hepatocytes, are a key component of this evaluation.[16] These studies typically investigate the compound's potential to inhibit or induce major cytochrome P450 (CYP) enzymes.[16][17]

Caption: Decision tree for in vitro DDI assessment.

In Vivo Comparative Studies: Validation in a Biological System

In vivo studies are essential to confirm the findings from in vitro experiments and to evaluate the overall effects of the compound in a living organism.[12][18]

3.2.1 Comparative Efficacy Studies in Animal Models

These studies are designed to compare the therapeutic efficacy of the investigational compound against a vehicle control and a positive control (e.g., a standard-of-care drug) in a relevant animal model of the target disease.

Experimental Protocol: Comparative Xenograft Tumor Growth Study

-

Animal Model: Implant human tumor cells into immunocompromised mice.

-

Group Allocation: Once tumors reach a specified size, randomize the animals into treatment groups (vehicle, investigational compound, reference compound).

-

Dosing: Administer the compounds according to a pre-defined schedule and route of administration.

-

Efficacy Endpoints: Monitor tumor growth over time by caliper measurements. Body weight and clinical signs should also be monitored for toxicity assessment.

-

Data Analysis: Compare the tumor growth inhibition between the treatment groups. Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to determine the significance of the observed differences.

Chapter 4: Non-Clinical Safety and Toxicological Comparison

A critical aspect of drug development is the thorough evaluation of the compound's safety profile.[19][20] Non-clinical safety studies are designed to identify potential hazards and to characterize the toxicological profile of the investigational compound.[20][21]

Comparative Toxicology Studies

Comparative toxicology studies aim to assess the toxicity of the investigational compound relative to a reference compound or to understand its toxicity profile in different species.[22][23]

4.1.1 Dose Range-Finding Studies

These initial studies are conducted to determine the maximum tolerated dose (MTD) of the investigational compound and to identify potential target organs of toxicity.

4.1.2 Repeat-Dose Toxicity Studies

These studies involve the repeated administration of the investigational compound over a defined period (e.g., 28 days) to evaluate the potential for cumulative toxicity.[22] Key parameters to be assessed include clinical observations, body weight, food consumption, clinical pathology (hematology and clinical chemistry), and histopathology of major organs.

| Parameter | Investigational Compound Group | Reference Compound Group | Vehicle Control Group |

| Body Weight Change (%) | |||

| Key Hematology Findings | |||

| Key Clinical Chemistry Findings | |||

| Major Histopathological Findings |

Conclusion: Synthesizing the Evidence for Informed Decision-Making

The validation and comparative analysis of an investigational compound is a multifaceted and rigorous process that forms the bedrock of modern drug development. By systematically validating analytical methods, establishing and utilizing appropriate reference standards, and conducting well-designed comparative pharmacological and toxicological studies, researchers can build a comprehensive and reliable data package. This evidence-based approach is essential for making informed decisions about the continued development of a compound and for ensuring its safety and efficacy in future clinical applications. The principles and protocols outlined in this guide provide a framework for achieving the highest standards of scientific integrity in this critical endeavor.

References

-

ICH M10 Bioanalytical Method Validation. (n.d.). Bioanalysis Zone. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

-

U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. Retrieved from [Link]

-

ICH M10 bioanalytical method validation: the importance of good guidance. (2020). Bioanalysis Zone. Retrieved from [Link]

-

FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (n.d.). KCAS. Retrieved from [Link]

-

Analytical Method Validation for Biologics, Biopharmaceuticals and Other Therapeutic Products. (n.d.). CfPIE. Retrieved from [Link]

-

Nonclinical Safety Assessment Support. (n.d.). Gradient Corp. Retrieved from [Link]

-

FDA Finalizes Guidance on Bioanalytical Method Validation. (2018). Center for Biosimilars. Retrieved from [Link]

-

European Medicines Agency. (n.d.). ICH M10 on bioanalytical method validation. Retrieved from [Link]

-

Development and Validation of Analytical Methods for Biologics: Ensuring Purity and Consistency in Biopharmaceuticals | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

-

ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. Retrieved from [Link]

-

Quality Guidelines. (n.d.). ICH. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

-

Nonclinical Safety and Toxicology. (2016). PubMed. Retrieved from [Link]

-

In vitro and in vivo methods to assess pharmacokinetic drug-drug interactions in drug discovery and development. (2020). PubMed. Retrieved from [Link]

-

Validating Analytical Methods for Biopharmaceuticals, Part 1: Development and Optimization. (n.d.). BioPharm International. Retrieved from [Link]

-

Invitro Tests for Predicting Drug-Drug Interaction. (n.d.). JOCPR. Retrieved from [Link]

-

Assessing your Drug-Drug Interaction Testing Risk. (n.d.). IQVIA Laboratories. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

-

In vitro drug-drug interaction data services. (2022). Admescope. Retrieved from [Link]

-

ICH Q2 Analytical Method Validation. (n.d.). Slideshare. Retrieved from [Link]

-

Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024). Starodub. Retrieved from [Link]

-

Reference Standards. (n.d.). American Pharmaceutical Review. Retrieved from [Link]

-

A Review on New Frontiers in Drug-Drug Interaction Predictions and Safety Evaluations with In Vitro Cellular Models. (n.d.). MDPI. Retrieved from [Link]

-

Highlights from FDA's Analytical Test Method Validation Guidance. (2024). ProPharma. Retrieved from [Link]

-

U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

-

Non-Clinical Safety Assessment for New Drugs. (2025). ZeClinics CRO. Retrieved from [Link]

-

International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation. Retrieved from [Link]

-

Toxicology and Nonclinical Safety Assessment in Pharmaceutical Discovery and Development. (n.d.). ResearchGate. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2019). M10 BIOANALYTICAL METHOD VALIDATION. Retrieved from [Link]

-

FDA Guidance for Industry: Q2A Validation of Analytical Procedures. (n.d.). ECA Academy. Retrieved from [Link]

-

FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. (n.d.). ECA Academy. Retrieved from [Link]

-

U.S. Food and Drug Administration. (n.d.). M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals. Retrieved from [Link]

-

FDA issues revised guidance for analytical method validation. (2015). ResearchGate. Retrieved from [Link]

-

Differences between in vitro, in vivo and in silico assays in preclinical research. (2022). ZeClinics. Retrieved from [Link]

-

Analytical Methods Validation for FDA Compliance Drugs and Biologics (Recorded). (n.d.). ComplianceOnline. Retrieved from [Link]

-

Strategy for Designing In Vivo Dose-Response Comparison Studies | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

-

Reference Standard | Secondary & Primary Standards | CMO. (n.d.). PharmaCompass.com. Retrieved from [Link]

-

Types of Reference Standards Used in the Pharmaceutical Industry. (2025). Pharmaffiliates. Retrieved from [Link]

-

Working Standards vs. Reference Standards: Understanding the Key Differences. (n.d.). SynThink. Retrieved from [Link]

-

A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology”. (n.d.). Anticancer Research. Retrieved from [Link]

-

A comparison of two commercially available in vitro chemosensitivity assays. (1995). PubMed. Retrieved from [Link]

-

In Vitro Assays in Pharmacology: A Comprehensive Overview. (2024). IT Medical Team. Retrieved from [Link]

-

Evaluation of in vivo and in vitro models of toxicity by comparison of toxicogenomics data with the literature. (2018). PubMed. Retrieved from [Link]

-

Toxicology Study Design Considerations. (n.d.). Noble Life Sciences. Retrieved from [Link]

-

Toxicology Study Design Considerations. (n.d.). Noble Life Sciences. Retrieved from [Link]

-

In vivo toxicology studies. (n.d.). Vivotecnia. Retrieved from [Link]

-

A comparison of in vitro cytotoxicity assays in medical device regulatory studies. (2018). PubMed. Retrieved from [Link]

Sources

- 1. biopharminternational.com [biopharminternational.com]

- 2. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]

- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]

- 4. fda.gov [fda.gov]

- 5. starodub.nl [starodub.nl]

- 6. Analytical Method Validation for Biologics | CfPIE [cfpie.com]

- 7. propharmagroup.com [propharmagroup.com]

- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 9. synthinkchemicals.com [synthinkchemicals.com]

- 10. Reference Standard | Secondary & Primary Standards | CMO [pharmacompass.com]

- 11. pharmaffiliates.com [pharmaffiliates.com]

- 12. In Vitro vs. In Vivo vs. In Silico: Preclinical Assay Differences | ZeClinics [zeclinics.com]

- 13. A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology” | Anticancer Research [ar.iiarjournals.org]

- 14. In vitro and in vivo methods to assess pharmacokinetic drug- drug interactions in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. jocpr.com [jocpr.com]

- 16. labs.iqvia.com [labs.iqvia.com]

- 17. admescope.com [admescope.com]

- 18. In vivo toxicology studies - Drug development - PK-TK [vivotecnia.com]

- 19. gradientcorp.com [gradientcorp.com]

- 20. Nonclinical Safety and Toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. content.noblelifesci.com [content.noblelifesci.com]

- 23. noblelifesci.com [noblelifesci.com]

history of actinomycin d in cancer therapy

An In-depth Technical Guide to the History of Actinomycin D in Cancer Therapy

For Researchers, Scientists, and Drug Development Professionals

Abstract

Actinomycin D, also known as dactinomycin, holds a significant place in the history of oncology as the first antibiotic demonstrated to possess anti-cancer activity.[1] Isolated in 1940 from Streptomyces parvullus, its journey from a microbial secondary metabolite to a cornerstone of pediatric oncology is a testament to decades of rigorous scientific inquiry.[2][3] This technical guide provides a comprehensive overview of the history of actinomycin D in cancer therapy, detailing its discovery, mechanism of action, preclinical and clinical development, and its evolving role in modern treatment protocols. We delve into the causality behind its therapeutic applications, supported by data from pivotal studies and detailed experimental workflows.

Discovery and Early Development

The story of actinomycin D begins in 1940, when Selman Waksman and his colleague H. Boyd Woodruff first isolated the compound from fermentation products of a soil bacterium, Streptomyces antibioticus.[1][4] Initially investigated for its potent antibacterial properties, its high toxicity limited its use as a conventional antibiotic.[5] However, subsequent research in the 1950s revealed its profound cytotoxic effects on rapidly proliferating cells, leading to its exploration as a potential anti-cancer agent.[6] This pioneering work culminated in its approval by the U.S. Food and Drug Administration (FDA) on December 10, 1964, under the trade name Cosmegen, launched by Merck Sharp and Dohme.[1]

Molecular Structure and Synthesis

Actinomycin D is a complex chromopeptide lactone, consisting of a planar phenoxazinone chromophore linked to two identical cyclic pentapeptide lactone rings.[1][7] The biosynthesis of this intricate molecule has been a subject of intense study, with early experiments identifying tryptophan and D-glutamate as key precursors.[1]

The chemical structure of actinomycin D is fundamental to its mechanism of action. The planar phenoxazinone ring system is the DNA-intercalating moiety, while the cyclic peptide side chains contribute to the stability of the DNA-drug complex and influence its sequence specificity.[8][9]

Mechanism of Action: A Multi-pronged Assault on Cancer Cells

Actinomycin D exerts its cytotoxic effects through several interconnected mechanisms, with the primary mode of action being the inhibition of transcription.[2][8][10]

DNA Intercalation and RNA Polymerase Inhibition

The planar phenoxazinone ring of actinomycin D intercalates into the minor groove of the DNA double helix, preferentially at guanine-cytosine (G-C) rich sequences.[10][11][12] This binding forms a stable complex that acts as a steric hindrance to the progression of RNA polymerase along the DNA template, thereby inhibiting the synthesis of RNA.[10][13] This blockade of transcription is particularly detrimental to cancer cells, which have a high demand for protein synthesis to sustain their rapid growth and proliferation.[10]

Caption: Actinomycin D intercalates into DNA, blocking RNA polymerase and inhibiting transcription.

Induction of Apoptosis

Beyond its direct inhibition of transcription, actinomycin D is a potent inducer of apoptosis, or programmed cell death. This is achieved through multiple signaling pathways:

-

p53-Dependent Pathway: In cancer cells with wild-type p53, actinomycin D can increase the expression and phosphorylation of this critical tumor suppressor.[14] This leads to the activation of downstream targets like p21, which mediates cell cycle arrest, and PUMA, which promotes apoptosis.[14]

-

Downregulation of Anti-Apoptotic Proteins: Actinomycin D has been shown to dramatically decrease the expression of the anti-apoptotic protein Mcl-1.[15] The short half-life of Mcl-1 mRNA and protein makes it particularly vulnerable to transcriptional inhibitors.[15] This downregulation sensitizes cancer cells to apoptotic signals.

-

Downregulation of Stem Cell Factors: In certain cancers, such as glioblastoma and breast cancer, actinomycin D can downregulate the expression of the stem cell transcription factor SOX2.[1][7][16] This may specifically target the cancer stem cell population, which is often responsible for tumor recurrence and chemoresistance.[7][16]

Caption: Workflow for an mRNA stability assay using actinomycin D.

Step-by-Step Methodology:

-

Cell Culture: Seed cells at an appropriate density in a multi-well plate and allow them to adhere for 24 hours.

-

Time 0 Sample: Collect the first sample before treatment to serve as the baseline (Time 0).

-

Treatment: Add actinomycin D to the remaining wells to a final concentration that effectively inhibits transcription (e.g., 5-10 µg/mL). [17]4. Time Course Collection: Collect cell samples at various time points after the addition of actinomycin D (e.g., 1, 2, 4, 6, and 8 hours). [17]5. RNA Isolation: Isolate total RNA from all collected samples using a standard method (e.g., TRI Reagent). [17]6. Reverse Transcription and Quantitative PCR (RT-qPCR): Synthesize cDNA from the isolated RNA and perform qPCR using primers specific for the gene of interest and a stable housekeeping gene for normalization. [17]7. Data Analysis: Calculate the relative amount of the target mRNA at each time point compared to Time 0. Plot the natural log of the relative mRNA abundance versus time. The slope of the linear regression line is the decay rate constant (k), and the mRNA half-life (t1/2) can be calculated using the formula: t1/2 = ln(2)/k.

Orthotopic Glioblastoma Xenograft Model Protocol

This protocol describes the establishment of an orthotopic glioblastoma model in immunodeficient mice to evaluate the in vivo efficacy of actinomycin D. [1][18] Step-by-Step Methodology:

-

Cell Preparation: Culture patient-derived glioblastoma stem-like cells (GSCs) expressing luciferase.

-

Animal Model: Use immunodeficient mice, such as Non-obese diabetic/severe combined immunodeficient gamma null (NSG) mice, aged 8-12 weeks. [1]3. Stereotactic Injection: Anesthetize the mice and use a stereotactic apparatus to inject the GSCs into the right striatum of the brain. [1]4. Tumor Growth Monitoring: Monitor tumor growth non-invasively by bioluminescent imaging at regular intervals (e.g., weekly).

-

Randomization and Treatment: Once tumors reach a predetermined size, randomize the mice into treatment and control groups. Administer actinomycin D (e.g., 0.1 mg/kg via intraperitoneal injection) or a vehicle control according to the planned schedule. [11][18]6. Efficacy Assessment: Continue to monitor tumor growth via bioluminescence. For survival studies, monitor the mice for signs of morbidity and euthanize them when they reach humane endpoints.

-

Data Analysis: Compare tumor growth rates and survival times between the treatment and control groups to determine the efficacy of actinomycin D.

Structural-Activity Relationships and Future Directions

The complex structure of actinomycin D has been a target for medicinal chemists aiming to improve its therapeutic index. Modifications to both the phenoxazone chromophore and the peptide lactone rings have been explored. [5][19]For example, substitutions at the 7-position of the chromophore and replacement of amino acids in the peptide rings have been shown to alter the drug's DNA binding affinity and biological activity. [5][19]The goal of these structural-activity relationship (SAR) studies is to design new analogs with enhanced tumor specificity and reduced toxicity. [8][20] The history of actinomycin D in cancer therapy is a compelling narrative of scientific discovery and clinical innovation. From its origins as a soil microbe product to its current role as a life-saving chemotherapy drug, it has fundamentally changed the prognosis for patients with several types of cancer. Ongoing research continues to explore its potential in new therapeutic combinations and to develop novel analogs with improved properties, ensuring that the legacy of this remarkable molecule will continue to evolve.

References

- Waksman, S. A., & Woodruff, H. B. (1940). Bacteriostatic and bactericidal substances produced by a soil actinomyces. Proceedings of the Society for Experimental Biology and Medicine, 45(2), 609-614. [Source: Wikipedia, https://en.wikipedia.org/wiki/Dactinomycin]

- Koba, M., & Konopa, J. (2005). [Actinomycin D and its mechanisms of action]. Postepy higieny i medycyny doswiadczalnej (Online), 59, 290-298. [Source: Semantic Scholar, https://www.semanticscholar.org/paper/Actinomycin-D-and-its-mechanisms-of-action-Koba-Konopa/5b2a95c33a9202537f7d9342f7c02b216960d703]

-

Cancer Research UK. (n.d.). This compound (actinomycin D). Retrieved from [Link]

- Koba, M., & Konopa, J. (2005). [Actinomycin D and its mechanisms of action]. PubMed, PMID: 16124231. [Source: PubMed, https://pubmed.ncbi.nlm.nih.gov/16124231/]

-

Patsnap Synapse. (2024, July 17). What is the mechanism of this compound? Retrieved from [Link]

-

Pharmacology of this compound (Cosmegen) ; Pharmacokinetics, Mechanism of Action, Uses, Effects. (2025, April 13). YouTube. Retrieved from [Link]

- Finocchiaro, G., & Pellegatta, S. (2020). Actinomycin D: a new opening for an old drug. Neuro-oncology, 22(9), 1245–1246. [Source: PMC, https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7523458/]

- Cassinelli, G. (2016). Evolution of Cancer Pharmacological Treatments at the Turn of the Third Millennium. Frontiers in pharmacology, 7, 347. [Source: PMC, https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5061730/]

- Keller, U., Schauwecker, F., & Pfennig, F. (2000). A) Structures and formation of actinomycin D (synonymous with C1 and...). ResearchGate. [Source: ResearchGate, https://www.researchgate.net/figure/A-Structures-and-formation-of-actinomycin-D-synonymous-with-C1-and-IV-Shown-are-the_fig1_12345678]

- McGown, A. T., & Fox, B. W. (1981). Mechanism of actinomycin D-induced resistance in Ridgway osteogenic sarcoma: an ultrastructural study. Journal of the National Cancer Institute, 67(1), 113–119. [Source: PubMed, https://pubmed.ncbi.nlm.nih.gov/6166123/]

-

Gpatindia. (2020, January 31). ACTINOMYCIN D Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Retrieved from [Link]

-

Oncology. (2025, May 11). Miscellaneous Anticancer Drugs: Actinomycin D: Pharmacology and Role in the Treatment of Wilms' Tumor and Ewing Sarcoma. Retrieved from [Link]

-

ImpriMed. (n.d.). This compound: An Overview. Retrieved from [Link]

- Taylor, A. S., et al. (2020). Actinomycin D downregulates Sox2 and improves survival in preclinical models of recurrent glioblastoma. Neuro-oncology, 22(9), 1289–1301. [Source: ResearchGate, https://www.researchgate.net/publication/340316988_Actinomycin_D_a_new_opening_for_an_old_drug]

- Sengupta, S. K., et al. (1989). Synthesis and properties of some peptide analogues of actinomycin D. Journal of medicinal chemistry, 32(8), 1847–1854. [Source: PubMed, https://pubmed.ncbi.nlm.nih.gov/2526939/]

- Lurain, J. R., Chapman-Davis, E., & Schink, J. C. (2011). Actinomycin D for methotrexate-failed low-risk gestational trophoblastic neoplasia. Journal of reproductive medicine, 56(11-12), 471–476. [Source: SGO, https://www.sgo.org/wp-content/uploads/2012/09/2011-Poster-Session-A-for-Web.pdf]

- Green, D. M. (2013). The evolution of treatment for Wilms tumor. Journal of pediatric surgery, 48(1), 14–19. [Source: PubMed, https://pubmed.ncbi.nlm.nih.gov/23331787/]

- Ratnadiwakara, M., et al. (2018). mRNA Stability Assay Using transcription inhibition by Actinomycin D in Mouse Pluripotent Stem Cells. Bio-protocol, 8(21), e3078. [Source: PMC, https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6289901/]

- Green, D. M. (2013). The evolution of treatment for Wilms tumor. ResearchGate. [Source: ResearchGate, https://www.researchgate.

- D'Angio, G. J., et al. (1976). Results of the national Wilms' tumor study. Cancer, 38(2), 633–646. [Source: PubMed, https://pubmed.ncbi.nlm.nih.gov/182827/]

-

ClinicalTrials.gov. (2021). This compound or Methotrexate in Treating Patients With Low-Risk Gestational Trophoblastic Neoplasia. Retrieved from [Link]

- Chen, C. H., et al. (2013). The structural basis of actinomycin D-binding induces nucleotide flipping out, a sharp bend and a left-handed twist in CGG triplet repeats. Nucleic acids research, 41(7), 4284–4294. [Source: PubMed, https://pubmed.ncbi.nlm.nih.gov/23408849/]

-

This compound (actinomycin D; ACT). (n.d.). Davis's Drug Guide. Retrieved from [Link]

- Yamamoto, E., et al. (2020). The efficacy and toxicity of 4-day chemotherapy with methotrexate, etoposide and actinomycin D in patients with choriocarcinoma and high-risk gestational trophoblastic neoplasia. International journal of clinical oncology, 25(1), 203–209. [Source: PubMed, https://pubmed.ncbi.nlm.nih.gov/31520175/]

- Lurain, J. R., Chapman-Davis, E., & Schink, J. C. (2011). Actinomycin D for Methotrexate-Failed Low-Risk Gestational Trophoblastic Neoplasia. ResearchGate. [Source: ResearchGate, https://www.researchgate.

- Al-Hraishawi, H., et al. (2022). Context-dependent activation of p53 target genes and induction of apoptosis by actinomycin D in aerodigestive tract cancers. Cancer chemotherapy and pharmacology, 89(4), 485–496. [Source: PubMed, https://pubmed.ncbi.nlm.nih.gov/35267106/]

- Sishc, L. A., et al. (2016). Actinomycin D Down-regulates SOX2 Expression and Induces Death in Breast Cancer Stem Cells. Anticancer research, 36(11), 5879–5888. [Source: Anticancer Research, https://ar.iiarjournals.org/content/36/11/5879]

-

Lundbeck. (2011). Cosmegen® for Injection (this compound for injection) (Actinomycin D). accessdata.fda.gov. Retrieved from [Link]

- Lemke, J. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Thermo Fisher Scientific. [Source: NCBI, https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6485336/]

- Farber, S., et al. (1960). Clinical studies on actinomycin D with special reference to Wilms' tumor in children. Annals of the New York Academy of Sciences, 89, 421–425. [Source: PubMed, https://pubmed.ncbi.nlm.nih.gov/13698160/]

-

CHEO ED Outreach. (2023, September). This compound. Retrieved from [Link]

- Dome, J. S., & Perlman, E. J. (2017). Recent advances in the management of Wilms' tumor. F1000Research, 6, 646. [Source: PMC, https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5430396/]

-

Cancer Care Ontario. (n.d.). This compound. Retrieved from [Link]